

# An In-depth Technical Guide to Benzyl-PEG3-amine: Physicochemical Properties and Applications

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## Compound of Interest

Compound Name: Benzyl-PEG3-amine

Cat. No.: B582000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental applications, and functional context of **Benzyl-PEG3-amine**. It is designed to serve as a critical resource for professionals in drug development, chemical biology, and materials science who utilize PEG linkers in their research.

## Core Physicochemical Properties

**Benzyl-PEG3-amine** is a versatile, bifunctional molecule widely used in bioconjugation, drug delivery, and most notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2][3][4][5]</sup> Its structure features a terminal primary amine for conjugation, a three-unit polyethylene glycol (PEG) chain to enhance solubility and provide spacing, and a benzyl protecting group. The PEG linker increases the water solubility of conjugated molecules in aqueous media.

The quantitative physicochemical properties of **Benzyl-PEG3-amine** are summarized below.

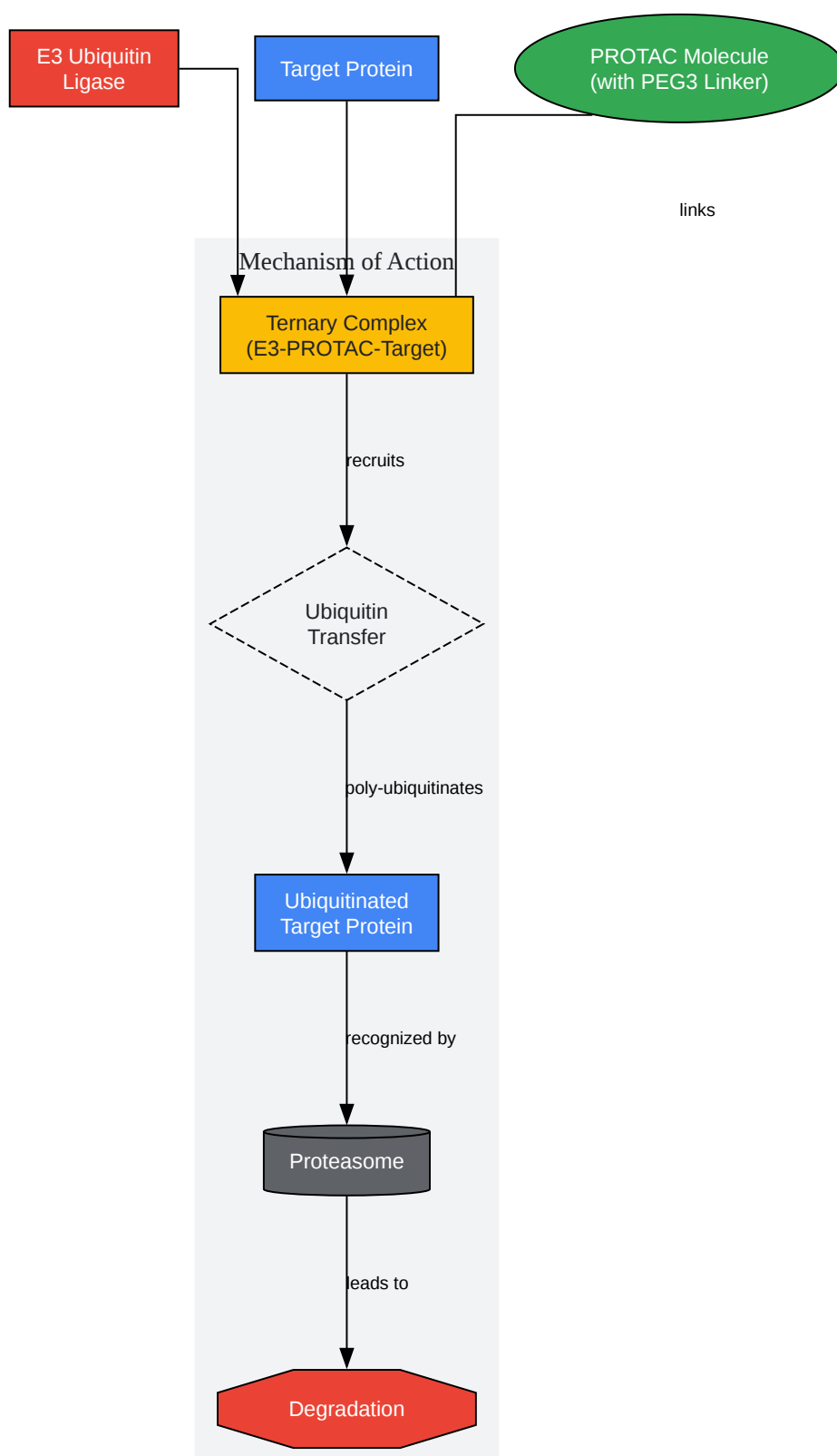
Property	Value	Source(s)
CAS Number	86770-75-4	
Molecular Formula	C13H21NO3	
Molecular Weight	239.31 g/mol or 239.32 g/mol	
Exact Mass	239.15214353 Da	
Purity	≥95% or >98%	
Appearance	Pale Yellow or Colorless Oily Matter / Liquid	
IUPAC Name	2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine	
Synonyms	2-(Benzyloxyethoxyethoxy)ethylamine, BnO-PEG2-CH2CH2NH2	
Density	1.1 ± 0.1 g/cm <sup>3</sup>	
Boiling Point	348.7 ± 27.0 °C at 760 mmHg	
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	
Shelf Life	>2 years if stored properly	
Shipping Conditions	Shipped under ambient temperature as a non-hazardous chemical.	

## Role in PROTAC Synthesis and Mechanism

**Benzyl-PEG3-amine** is a foundational building block for creating PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker

component, for which **Benzyl-PEG3-amine** is a precursor, is critical for establishing the correct orientation and distance between the E3 ligase and the target protein to form a productive ternary complex.

The logical workflow of a PROTAC's mechanism of action is illustrated below.



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**Caption:** Logical flow of PROTAC-mediated protein degradation.

## Experimental Protocols and Methodologies

The primary amine group of **Benzyl-PEG3-amine** is a versatile functional handle for conjugation. It readily reacts with molecules containing carboxylic acids (in the presence of coupling agents like EDC), activated esters (e.g., NHS esters), or other carbonyl compounds to form stable amide bonds.

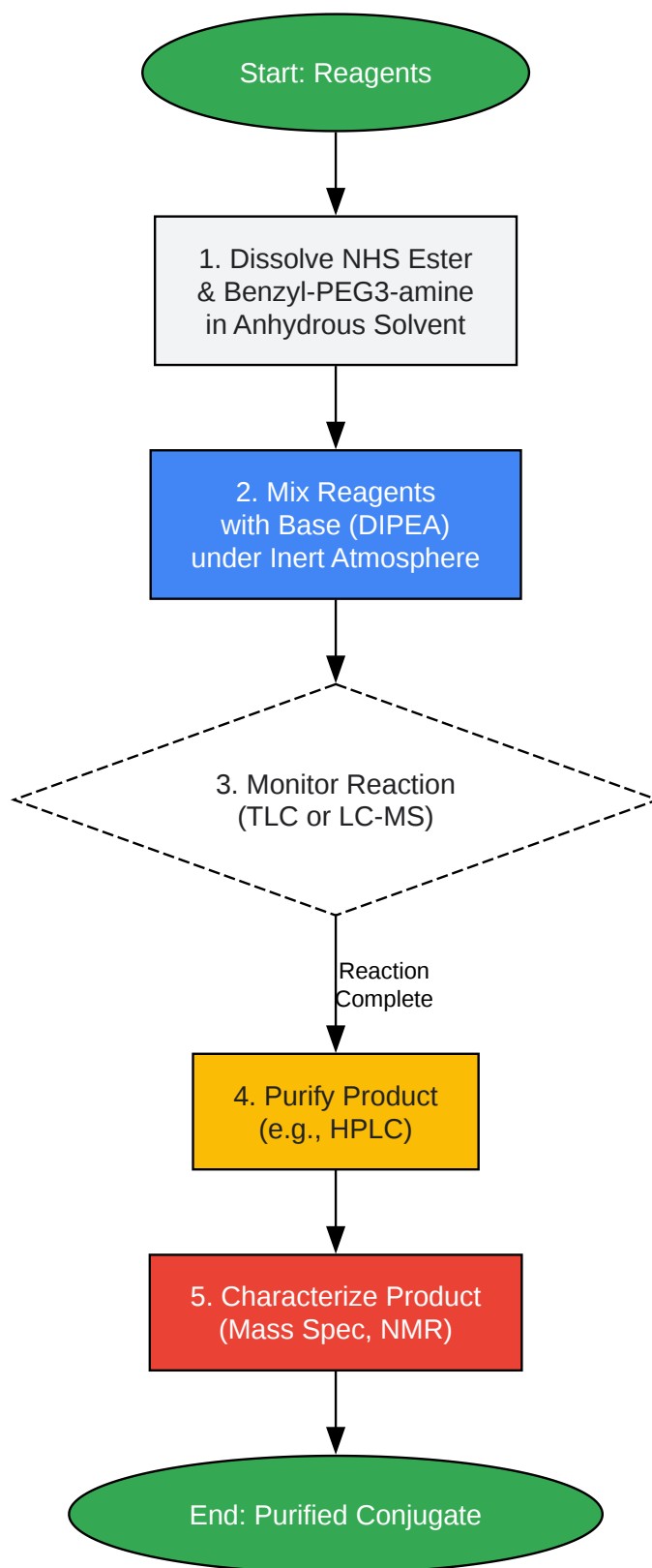
### General Protocol for Bioconjugation with an NHS Ester

This protocol outlines a typical workflow for conjugating **Benzyl-PEG3-amine** to a molecule containing an N-hydroxysuccinimide (NHS) ester.

- Reagent Preparation:
  - Dissolve the NHS ester-activated molecule in an anhydrous, amine-free solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).
  - Dissolve **Benzyl-PEG3-amine** in the same solvent. A slight molar excess (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the NHS ester.
  - Prepare a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to act as a proton scavenger.
- Reaction:
  - In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the NHS ester solution.
  - Add the DIPEA to the reaction mixture (approximately 2-3 equivalents).
  - Slowly add the **Benzyl-PEG3-amine** solution to the mixture while stirring.
  - Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. Reaction progress can be monitored by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification and Characterization:

- Upon completion, the crude product is typically purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate.
- The identity and purity of the final product are confirmed using Mass Spectrometry (to verify molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structure).

The general laboratory workflow for this process is visualized below.



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**Caption:** Standard experimental workflow for a bioconjugation reaction.

## Safety and Handling

**Benzyl-PEG3-amine** is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.

- Hazard Statements: H314 (Causes severe skin burns and eye damage).
- Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

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## References

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